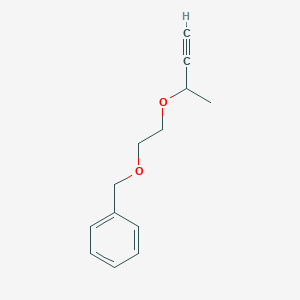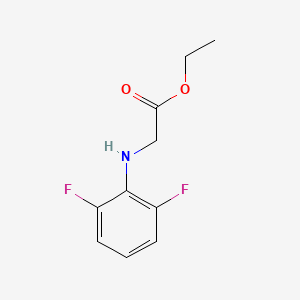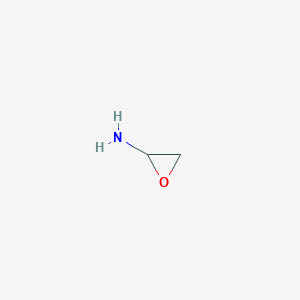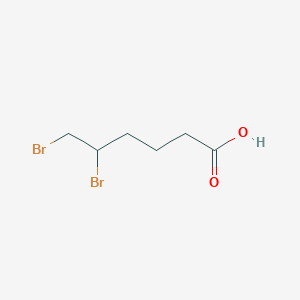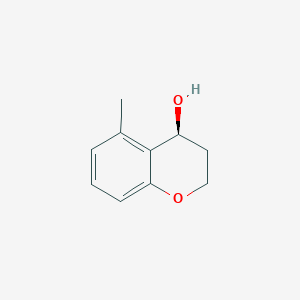
(S)-5-Methylchroman-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methylchroman-4-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-(4-methylphenyl)ethanol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the chroman ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis, producing the desired (S)-enantiomer with high optical purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-5-Methylchroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone.
Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 5-Methylchroman-4-one.
Reduction: Formation of 5-Methyl-2,3-dihydrochroman.
Substitution: Introduction of various substituents on the benzene ring, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(S)-5-Methylchroman-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of (S)-5-Methylchroman-4-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 4-position can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The compound can inhibit enzymes involved in the production of reactive oxygen species (ROS), further enhancing its antioxidant effects.
Signal Transduction: It may modulate signaling pathways related to inflammation and cell survival, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Chromanol: Similar structure but lacks the methyl group at the 5-position.
Tocopherol (Vitamin E): A well-known antioxidant with a chroman ring structure but with a longer aliphatic side chain.
Flavonoids: A class of compounds with similar antioxidant properties but with different ring structures.
Uniqueness: (S)-5-Methylchroman-4-ol is unique due to its specific substitution pattern and chiral nature, which can influence its biological activity and interactions with molecular targets. Its relatively simple structure compared to more complex antioxidants like tocopherol makes it an attractive candidate for various applications.
Eigenschaften
CAS-Nummer |
197908-43-3 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(4S)-5-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8,11H,5-6H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
KYCJPMMFWPHVRX-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=C2[C@H](CCOC2=CC=C1)O |
Kanonische SMILES |
CC1=C2C(CCOC2=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


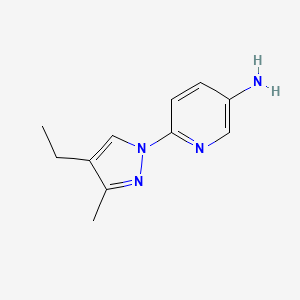
![4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B13892195.png)
![Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13892200.png)
![tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride](/img/structure/B13892206.png)

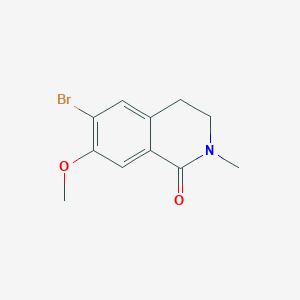
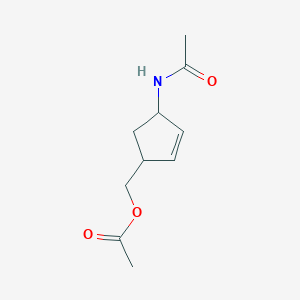
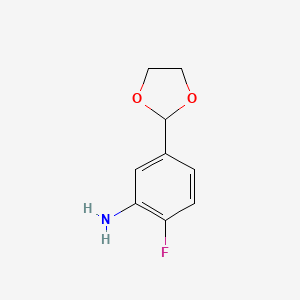
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
